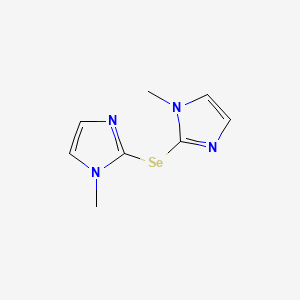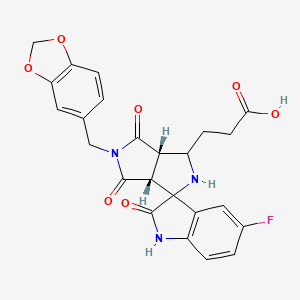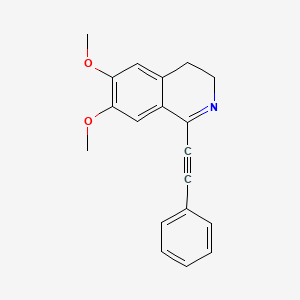![molecular formula C28H35NO3S B12640489 (1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid CAS No. 934593-39-2](/img/structure/B12640489.png)
(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acidは、化学、生物学、医学、および産業などのさまざまな分野で潜在的な用途がある複雑な有機化合物です。この化合物は、tert-ブチル基、フェニルエチル基、およびインデンアミンコアを含むユニークな構造的特徴を特徴としています。
準備方法
合成経路と反応条件
(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acidの合成は、通常、インデンアミンコアの形成、tert-ブチル基とフェニルエチル基の導入、および最終的なスルホン化ステップを含む複数のステップを伴います。反応条件は、多くの場合、高い収率と純度を確保するために、特定の触媒、溶媒、および温度制御を必要とします。
工業生産方法
この化合物の工業生産方法は、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用した大規模合成を含む場合があります。連続フローリアクターや自動合成プラットフォームなどの技術を使用して、生産プロセスを合理化することができます。
化学反応の分析
反応の種類
(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acidは、次を含むさまざまな化学反応を受けることができます。
酸化: この化合物は酸化されて対応する酸化物を形成することができます。
還元: 還元反応により、アミンまたは他の還元された形態が生成される可能性があります。
置換: この化合物は、官能基が他の基に置き換えられる置換反応に参加することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。反応条件は、通常、目的の変換を促進するために、制御された温度、特定の溶媒、および触媒を含みます。
主な製品
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、還元はアミンを生成する可能性があります。
科学研究への応用
This compoundは、次を含むいくつかの科学研究用途があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。
医学: さまざまな疾患の治療における治療の可能性について調査されています。
産業: 新しい材料と化学プロセスの開発に使用されます。
科学的研究の応用
(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acidの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、受容体や酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子メカニズムと経路を解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
- (1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine
- 4-methylbenzenesulfonic acid
独自性
This compoundの独自性は、特定の構造的特徴と官能基の組み合わせにあり、これにより、明確な化学的および生物学的特性が得られます。この化合物のユニークな構造により、幅広い化学反応に参加し、多様な生物活性、研究および産業用途にとって貴重な化合物になります。
類似化合物との比較
Similar Compounds
- (1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine
- 4-methylbenzenesulfonic acid
Uniqueness
The uniqueness of (1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
934593-39-2 |
|---|---|
分子式 |
C28H35NO3S |
分子量 |
465.6 g/mol |
IUPAC名 |
(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H27N.C7H8O3S/c1-15(16-8-6-5-7-9-16)22-20-13-10-17-14-18(21(2,3)4)11-12-19(17)20;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,11-12,14-15,20,22H,10,13H2,1-4H3;2-5H,1H3,(H,8,9,10)/t15-,20-;/m1./s1 |
InChIキー |
UZCKEPNAYMRRDK-FOWJKZASSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C1=CC=CC=C1)N[C@@H]2CCC3=C2C=CC(=C3)C(C)(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC=CC=C1)NC2CCC3=C2C=CC(=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea](/img/structure/B12640413.png)

![3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B12640417.png)



![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B12640440.png)
![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(3-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12640444.png)

![3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640466.png)
![2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol](/img/structure/B12640475.png)
![5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B12640482.png)
